



Application Notes and Protocols for MK-2206 Studies

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Compound of Interest		
Compound Name:	MK204	
Cat. No.:	B609080	Get Quote

A Note on Nomenclature: The compound "**MK204**" is not found in widespread scientific literature. This document pertains to MK-2206, a well-characterized and extensively studied allosteric inhibitor of the AKT kinase, which is likely the intended subject of inquiry.

Introduction: MK-2206 is a potent, orally bioavailable, allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3)[1][2][3]. The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell proliferation, survival, growth, and metabolism[4][5]. Aberrant activation of this pathway is a common feature in a wide range of human cancers, often due to mutations in key components like PIK3CA, loss of the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases (RTKs)[2][4]. This makes the PI3K/AKT/mTOR pathway a highly attractive target for cancer therapy. MK-2206's mechanism of action involves binding to an allosteric site on AKT, locking the kinase in an inactive conformation and preventing its downstream signaling.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting preclinical studies to evaluate the efficacy and mechanism of action of MK-2206.

Data Presentation: Quantitative Summary of MK-2206 Activity



The following tables summarize key quantitative data for MK-2206 from various preclinical studies.

Table 1: In Vitro Activity of MK-2206 in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Downstream Effects	Reference
SUNE-1	Nasopharyngeal Carcinoma	< 1	G1 cell cycle arrest	[6]
CNE-1, CNE-2, HONE-1	Nasopharyngeal Carcinoma	3-5	G1 cell cycle arrest	[6]
COG-LL-317, RS4;11	Acute Lymphoblastic Leukemia	< 0.2	-	[7]
Kasumi-1	Acute Myeloid Leukemia	< 0.2	-	[7]
CHLA-10	Ewing Sarcoma	< 0.2	-	[7]
Various AML cell lines	Acute Myeloid Leukemia	Dose-dependent	Growth inhibition, apoptosis	[1][8]
NCI-H460	Lung Cancer	-	Synergistic with cytotoxic agents	[9]
A2780	Ovarian Cancer	-	Synergistic with cytotoxic agents	[9]

Table 2: In Vivo Efficacy of MK-2206 in Xenograft Models

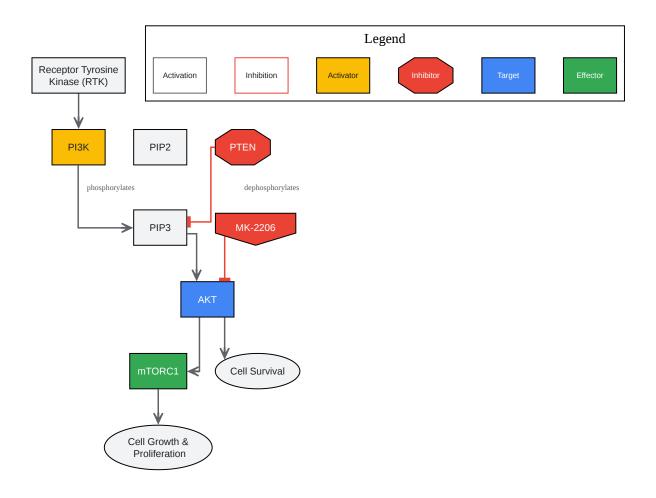


Xenograft Model	Cancer Type	MK-2206 Dose & Schedule	Efficacy	Reference
Osteosarcoma Panel (6 models)	Osteosarcoma	180 mg/kg, thrice weekly	Significant differences in EFS distribution	[7]
OS-31	Osteosarcoma	180 mg/kg, thrice weekly	>2-fold increase in time to event	[7]
Solid Tumor Xenografts (12 of 29 models)	Various	180 mg/kg, thrice weekly	Significant differences in EFS distribution	[7]
ALL Xenografts (2 of 8 models)	Acute Lymphoblastic Leukemia	180 mg/kg, thrice weekly	Significant differences in EFS distribution	[7]
CNE-2	Nasopharyngeal Carcinoma	-	Inhibition of tumor growth	[6]
A549, H2122, H460	Lung Cancer	100-200 mg/kg	Dose-dependent tumor growth inhibition	[10]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in MK-2206 research.

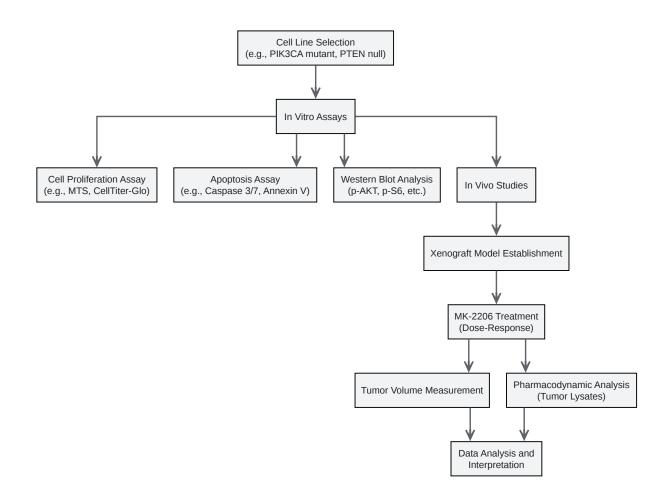




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Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of MK-2206.





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Caption: A typical experimental workflow for the preclinical evaluation of MK-2206.

Experimental ProtocolsIn Vitro Cell Proliferation Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of MK-2206 in a panel of cancer cell lines.



Materials:

- · Cancer cell lines of interest
- Complete growth medium (specific to each cell line)
- 96-well clear-bottom cell culture plates
- MK-2206 stock solution (e.g., 10 mM in DMSO)
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Plate reader capable of measuring absorbance at 490 nm

Protocol:

- · Cell Seeding:
 - Trypsinize and count cells.
 - Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 μL of complete growth medium.
 - Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
- Drug Treatment:
 - \circ Prepare a serial dilution of MK-2206 in complete growth medium. A typical concentration range would be 0.01 to 10 μ M. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
 - \circ Remove the medium from the wells and add 100 μL of the drug dilutions to the respective wells.
 - Incubate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
- MTS Assay:
 - Add 20 μL of MTS reagent to each well.



- Incubate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (medium only).
 - Normalize the data to the vehicle-treated control wells (set as 100% viability).
 - Plot the percentage of cell viability against the log of the drug concentration.
 - Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).

Western Blot Analysis of AKT Pathway Inhibition

Objective: To assess the effect of MK-2206 on the phosphorylation status of AKT and its downstream targets.

Materials:

- Cancer cell lines
- 6-well cell culture plates
- MK-2206 stock solution
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels, running buffer, and transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)



- Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6 ribosomal protein, anti-total-S6, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system (e.g., ChemiDoc)

Protocol:

- Cell Treatment and Lysis:
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - \circ Treat cells with various concentrations of MK-2206 (e.g., 0.1, 1, 5 μ M) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.
 - Wash cells with ice-cold PBS and lyse them in lysis buffer.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - \circ Load equal amounts of protein (e.g., 20-30 μ g) onto an SDS-PAGE gel and separate by electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.



- Wash the membrane again with TBST.
- Detection and Analysis:
 - Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
 - Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the anti-tumor efficacy of MK-2206 in a murine xenograft model.

Materials:

- Immunocompromised mice (e.g., athymic nude or SCID mice)
- Cancer cell line known to form tumors in mice
- Matrigel (optional, can improve tumor take rate)
- MK-2206 formulation for oral gavage
- Calipers for tumor measurement
- Anesthesia and euthanasia supplies

Protocol:

- Tumor Implantation:
 - \circ Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 μ L of PBS, with or without Matrigel) into the flank of each mouse.
- · Tumor Growth and Randomization:
 - Monitor the mice for tumor growth.



- When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
- Drug Administration:
 - Administer MK-2206 orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 120-180 mg/kg, three times a week)[7].
 - The control group should receive the vehicle solution on the same schedule.
- Monitoring and Measurement:
 - Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
 - Monitor the body weight of the mice as an indicator of toxicity.
 - Observe the general health and behavior of the mice.
- Study Endpoint and Analysis:
 - The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration of treatment.
 - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies via Western blot or immunohistochemistry).
 - Compare the tumor growth curves between the treatment and control groups. Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of any observed anti-tumor effects.

Conclusion: The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical investigation of MK-2206. By systematically evaluating its in vitro and in vivo activity, researchers can gain valuable insights into its therapeutic potential and mechanism of action, paving the way for further clinical development. The provided diagrams and data tables serve as a quick reference for understanding the context and expected outcomes of MK-2206 studies.



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